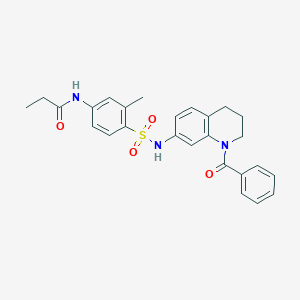
Betulin-3-acetate
Overview
Description
Mechanism of Action
Target of Action
3-Acetylbetulin, also known as 3-O-Acetylbetulin or Betulin-3-acetate, is a derivative of betulin, a pentacyclic triterpene of the lupane type . The primary targets of 3-Acetylbetulin are key components of signaling pathways associated with proliferation, migration, and interleukins .
Mode of Action
The mode of action of 3-Acetylbetulin is based on the inhibition of these key components of signaling pathways . Although the specific mechanism of action against malignant cells is still a subject of detailed research, the activity of betulin acid, a related compound, has been linked to the induction of the intrinsic pathway of apoptosis .
Biochemical Pathways
The affected biochemical pathways involve those associated with cell proliferation, migration, and interleukin production . The inhibition of these pathways by 3-Acetylbetulin can lead to a decrease in cell proliferation and migration, potentially leading to the death of malignant cells .
Pharmacokinetics
Due to its poor bioavailability, betulin, the parent compound of 3-Acetylbetulin, is subjected to chemical modifications to enhance its pharmacological and pharmacokinetic properties . The method of synthesis and substituents significantly influence the effect on cells and gastrointestinal cancers . .
Result of Action
The result of 3-Acetylbetulin’s action is the potential inhibition of cell proliferation and migration, leading to the death of malignant cells . This is achieved through the induction of the intrinsic pathway of apoptosis .
Action Environment
The action of 3-Acetylbetulin can be influenced by various environmental factors. For instance, the CuAAC reaction of azides and acetylenic triterpenes used for the synthesis of new triazoles of 3-Acetylbetulin occurs in various organic solvents and in aqueous media, in a wide pH area . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and solvent conditions in its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Acetylbetulin are largely related to its anticancer activity. The triazole derivatives of 3-acetylbetulin have been evaluated for their anticancer activity in vitro against various human cancer cell lines, including amelanotic melanoma C-32, ductal carcinoma T47D, and glioblastoma SNB-19
Cellular Effects
3-Acetylbetulin has been shown to have significant effects on various types of cells. In vitro studies have demonstrated that 3-Acetylbetulin can inhibit cell proliferation and induce apoptosis in cancer cells . It has also been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betulin-3-acetate typically involves multiple steps. The starting material is often betulin, which undergoes a series of chemical transformations, including oxidation, reduction, and esterification, to yield the final product. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of betulin from natural sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, the compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and viral infections.
Industry
In the industrial sector, the compound is used in the production of high-performance materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
Betulin: The parent compound from which Betulin-3-acetate is derived.
Betulinic Acid: A derivative of betulin with known anticancer properties.
Lupeol: Another pentacyclic triterpenoid with similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h22-27,33H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDTWJGGQFHXCR-VFUWXHBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339991 | |
| Record name | Betulin 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27570-20-3 | |
| Record name | Betulin 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)
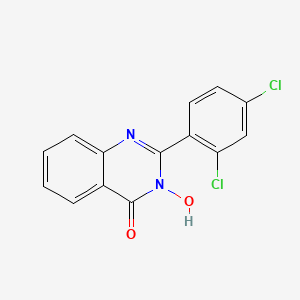
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)
![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)
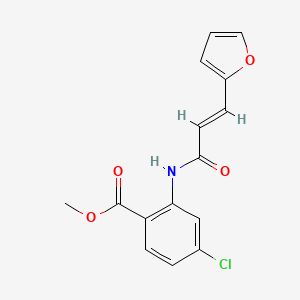
![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)
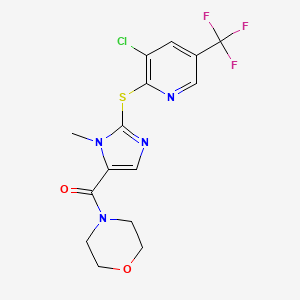
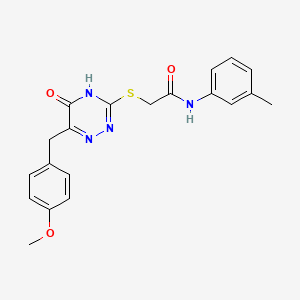
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2827561.png)
